N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H21NO6S2 and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research Applications
- A study highlighted the potential of 3,4-dimethoxybenzenesulfonyl derivatives as cancer therapeutic agents , focusing on their ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial for tumor growth suppression. The research outlined the importance of specific structural motifs for chemical modification to enhance pharmacological properties, indicating that modifications on the 3,4-dimethoxybenzenesulfonyl group could lead to improved cancer treatments (J. Mun et al., 2012).
Polymeric Materials Functionalization
- Another application is in the synthesis of polymeric materials , where a study described the production of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) through thiol-ene photopolymerization. This material exhibits high solubility in common organic solvents and can be deprotected to yield a fully soluble polymer, indicating its utility in creating versatile and functional polymeric materials (Y. Hori et al., 2011).
Material Science and Chemistry
- Research into the crystal structure and anticancer properties of related sulfonamide compounds has been conducted, providing insights into their potential applications in designing new materials with specific biological activities (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
- Synthesis and characterization studies have focused on new sulfonamide molecules, detailing their structural, electronic, and reactivity properties through computational and experimental approaches. These studies are foundational for developing materials with targeted chemical and physical properties (P. Murthy et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects several biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes .
Pharmacokinetics
The pharmacokinetic properties of This compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Result of Action
The molecular and cellular effects of This compound ’s action include the activation of GIRK channels, leading to changes in cell excitability .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6S2/c1-4-15(11-7-8-22(16,17)10-11)23(18,19)12-5-6-13(20-2)14(9-12)21-3/h5-6,9,11H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCIRJZKEGNEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.